molecular formula C10H10N4O2 B1437171 {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid CAS No. 1017791-25-1

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid

Cat. No.: B1437171
CAS No.: 1017791-25-1
M. Wt: 218.21 g/mol
InChI Key: OPGXGNXZSUMCIF-UHFFFAOYSA-N
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Description

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid (synonyms include CTK7J5269, ZINC66329334, and AKOS015854070 ) is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenyl group via a nitrogen atom. The phenyl group is further connected to an acetic acid moiety through an amino bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and anticancer research . Its molecular formula is C₁₀H₁₀N₄O₂, with a monoisotopic mass of 242.0804 g/mol .

The compound’s synthesis typically involves coupling reactions between 4-(4H-1,2,4-triazol-4-yl)aniline derivatives and chloroacetic acid under basic conditions, analogous to methods described for related triazolyl-acetic acids .

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)5-11-8-1-3-9(4-2-8)14-6-12-13-7-14/h1-4,6-7,11H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGXGNXZSUMCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267030
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-25-1
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

(a) Phenoxy vs. Phenylamino Linkages

  • [4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid hydrochloride (C₁₀H₁₀ClN₃O₃): Replaces the amino bridge with an ether linkage. Its hydrochloride salt form (monoisotopic mass: 255.0411 g/mol) exhibits higher crystallinity and stability .
  • 2-(4-(4H-1,2,4-Triazol-4-yl)phenyl)acetic acid (C₁₀H₉N₃O₂): Lacks the amino linker, directly connecting the phenyl and acetic acid groups. This reduces steric hindrance but may compromise target-binding specificity .

(b) Substituent Variations on the Triazole Ring

  • Compound 6g (C₁₉H₁₅N₅O₂S₂): Incorporates a thiophene and benzothiazolemethylthio group on the triazole. This enhances π-π stacking interactions and enzyme inhibition potency (e.g., leukotriene biosynthesis inhibition) but increases molecular weight (M = 417.48 g/mol) and complexity .
  • {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (C₁₁H₁₁N₃O₂S): A thioether derivative with a methylphenyl substituent. The sulfur atom improves metabolic stability, while the methyl group enhances hydrophobic interactions .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility (Predicted)
Target Compound 242.08 Amino bridge, triazole HDAC inhibition Moderate (polar)
[4-(Triazol-4-yl)phenoxy]acetic acid 255.66 (HCl salt) Ether linkage, hydrochloride Antiproliferative High (ionic)
Compound 6g 417.48 Thiophene, benzothiazolethio Leukotriene inhibition Low (lipophilic)
Thioether derivative 273.29 Methylphenyl, thioether Not reported (structural analog) Moderate

Key Findings :

  • The amino bridge in the target compound balances polarity and hydrogen-bonding capacity, making it suitable for HDAC inhibition .
  • Phenoxy-linked derivatives (e.g., ) exhibit superior crystallinity due to ionic interactions in hydrochloride salts .
  • Bulky substituents (e.g., benzothiazole in 6g) enhance target affinity but reduce solubility, limiting bioavailability .

Biological Activity

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is a heterocyclic compound characterized by a triazole ring linked to an amino-acetic acid moiety. This unique structure provides the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C11H12N4O2\text{Molecular Formula C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Table 1: Physical Properties

PropertyValue
Molecular Weight232.24 g/mol
Density1.19 g/cm³
Boiling Point412.1 °C at 760 mmHg
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The triazole ring facilitates hydrogen bonding and dipole interactions, influencing enzyme activity and protein function.

Molecular Interactions

The interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to biological receptors, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.

  • Case Study : A study evaluated the compound against Mycobacterium tuberculosis and found it less active than standard treatments but still promising for further development .

Anticancer Properties

The compound has been explored for its potential anticancer effects.

  • Research Findings : In vitro studies demonstrated that derivatives of triazole compounds showed high anticancer activity against human colon cancer cell lines (HCT116), with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Antifungal Activity

The antifungal activity of the compound has also been assessed.

  • Findings : Compounds related to this structure exhibited better antifungal activity compared to standard antifungal agents like bifonazole .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-(4H-1,2,4-triazol-4-yl)aniline and chloroacetic acid.
  • Reaction Conditions : Conducted under basic conditions in aqueous media with sodium hydroxide.
  • Purification : The product is purified using recrystallization or chromatography.

Table 2: Synthesis Overview

StepDescription
Reactants4-(4H-1,2,4-triazol-4-yl)aniline + Chloroacetic Acid
ConditionsBasic medium (sodium hydroxide), aqueous solution
Purification MethodRecrystallization or chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid
Reactant of Route 2
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{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid

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